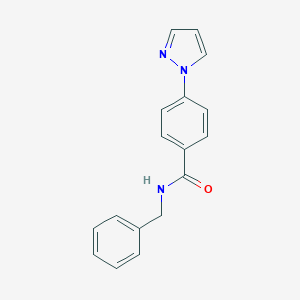

N-benzyl-4-(1H-pyrazol-1-yl)benzamide

Description

N-benzyl-4-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted at the para position with a pyrazole ring and an N-benzyl group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to enhance binding affinity in drug-receptor interactions, while the benzyl group may influence lipophilicity and membrane permeability .

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-benzyl-4-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C17H15N3O/c21-17(18-13-14-5-2-1-3-6-14)15-7-9-16(10-8-15)20-12-4-11-19-20/h1-12H,13H2,(H,18,21) |

InChI Key |

JRDSDBKEXYKFGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that N-benzyl-4-(1H-pyrazol-1-yl)benzamide exhibits significant anticancer properties. It has been shown to modulate autophagy and inhibit mTORC1 (mechanistic target of rapamycin complex 1), which plays a crucial role in cell proliferation and survival. The compound disrupts autophagic flux, suggesting potential applications in cancer therapy by targeting specific pathways involved in tumor growth and resistance to treatment .

Key Findings:

- Inhibition of mTORC1: Studies demonstrate that this compound effectively binds to mTORC1, leading to decreased activity and altered cellular metabolism.

- Autophagy Modulation: The compound has been identified as an autophagy modulator, potentially representing a new class of anticancer agents with unique mechanisms of action .

Molecular Docking Studies

Molecular docking simulations have been employed to understand how this compound interacts with biological targets. These studies provide insights into its binding affinities and modes of action against various cancer cell lines, enhancing the understanding of its therapeutic potential.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies have highlighted the importance of specific structural features in determining the biological activity of this compound derivatives. Variations in substituents can lead to changes in potency and selectivity against cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Similar pyrazole structure | Antiproliferative activity |

| N-(phenylpyrazol-4-yl)benzamides | Variation in substituents on the pyrazole ring | Potential neuroprotective effects |

| N-(benzoylpyrazol-3-yl)benzamides | Pyrazole linked to different acyl groups | Inhibitory activity against Mycobacterium tuberculosis |

Case Study 1: Anticancer Efficacy

A study focusing on MIA PaCa-2 pancreatic cancer cells demonstrated that compounds derived from this compound showed submicromolar antiproliferative activity and good metabolic stability. These compounds reduced mTORC1 activity while increasing basal autophagy levels, indicating their potential as effective anticancer agents .

Case Study 2: Autophagy Inhibition

In vitro experiments revealed that this compound disrupted autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, leading to the accumulation of LC3-II, a marker for autophagy . This finding supports its role as an autophagy inhibitor with therapeutic implications for cancer treatment.

Comparison with Similar Compounds

N-Benzyl-4-((heteroaryl)methyl)benzamides (BHMBs)

Structural Differences :

Pharmacological and Pharmacokinetic Properties :

- BHMBs were optimized for anti-tubercular activity by targeting 2-trans enoyl-acyl carrier protein reductases in Mycobacterium tuberculosis. Pharmacophore modeling identified 90 BHMB analogs with >80% inhibition efficacy. Key improvements included: Cell membrane permeability: Enhanced by heteroaryl substituents (e.g., thiophene). Oral absorption: Predicted human oral absorption >90% due to balanced lipophilicity (logP 2.1–3.5) .

Table 1 : Comparison of Key Features

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

Structural Differences :

- This compound () incorporates a benzimidazole and a chloro-methyl-phenyl-substituted pyrazole linked via a vinyl group to the benzamide.

4-(5-Substituted-1H-benzimidazol-2-yl)-benzoic Acid Hydrazides

Structural Differences :

Physicochemical Properties :

- Hydrazides exhibit higher polarity (logP <2) compared to this compound, reducing membrane permeability but improving aqueous solubility (>5 mg/mL) .

Key Research Implications

- Pyrazole vs. Heteroaryl Substituents : Pyrazole’s nitrogen-rich structure may favor interactions with metal ions or polar residues in enzymatic pockets, whereas bulkier heteroaryls (e.g., benzimidazole) improve antibacterial activity .

- Linker Flexibility : A methylene spacer (as in BHMBs) enhances conformational adaptability, whereas direct bonding (as in the target compound) may limit binding to rigid targets.

Q & A

Q. Table 1: Example Reaction Conditions from Similar Compounds

| Compound | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| N-Phenyl-2-(1H-pyrazol-1-yl)benzamide | 63% | Column chromatography (n-hexane/CHCl) | |

| N-(4-Bromophenyl) variant | 57% | Column chromatography |

How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Answer:

Conflicts in H-NMR or C-NMR data can arise from dynamic effects, impurities, or crystallographic packing. Methodological solutions include:

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in pyrazole-benzamide analogs .

- Variable-temperature NMR to identify rotational barriers or conformational exchange .

What analytical techniques are essential for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to assign aromatic protons and amide linkages .

- Mass Spectrometry (MS): High-resolution MS (HR-MS) to verify molecular formula .

- Infrared Spectroscopy (IR): Confirm amide C=O stretching (~1650–1680 cm) and pyrazole C-N vibrations .

What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Catalyst selection: Transition-metal catalysts (e.g., Ru or Co) for C–H activation in pyrazole functionalization .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling .

- Temperature control: Maintaining 60–80°C during coupling steps minimizes side reactions .

What in vitro assays are used to evaluate its antiproliferative effects?

Answer:

- Cell viability assays: MTT or CellTiter-Glo in cancer cell lines (e.g., MIA PaCa-2) .

- Autophagy modulation: LC3-II puncta accumulation assays under nutrient-starved conditions .

- mTORC1 activity: Western blotting for phosphorylated S6K or 4E-BP1 substrates .

How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Answer:

- Benzyl group substitutions: Introducing electron-withdrawing groups (e.g., -CF) improves metabolic stability .

- Pyrazole ring modifications: Methyl or trifluoromethyl groups at the 3,5-positions enhance target affinity .

- In vitro screening: Test analogs in dose-response assays (IC determination) to prioritize candidates .

Q. Table 2: SAR Insights from Analogous Compounds

| Modification | Effect on Activity | Reference |

|---|---|---|

| 3,5-Dimethylpyrazole | ↑ Antiproliferative potency | |

| 4-Trifluoromethylbenzamide | ↑ Metabolic stability |

How does this compound interact with biological targets like mTORC1?

Answer:

this compound analogs inhibit mTORC1 by disrupting its kinase activity, leading to:

- Autophagy induction: Increased LC3-II levels and autophagosome formation .

- Proliferation arrest: Blockade of mTORC1-dependent protein synthesis in cancer cells .

- Mechanistic validation: Co-crystallization studies or cellular thermal shift assays (CETSA) can confirm target engagement .

How can solubility challenges in pharmacokinetic studies be addressed?

Answer:

- Formulation strategies: Use of co-solvents (e.g., PEG-400) or nanoemulsions .

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Physicochemical profiling: Measure logP and pKa to guide salt formation or crystal engineering .

What computational methods support the design of derivatives with improved properties?

Answer:

- Molecular docking: Predict binding modes to mTORC1 or related targets using AutoDock Vina .

- QSAR modeling: Relate structural descriptors (e.g., topological polar surface area) to bioavailability .

- MD simulations: Assess stability of ligand-target complexes over nanosecond timescales .

How can contradictory biological data across studies be reconciled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.